(6-Bromo-2-methoxypyridin-3-yl)methanamine
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Overview
Description
(6-Bromo-2-methoxypyridin-3-yl)methanamine is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups on the pyridine ring makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanamine typically involves the bromination of 2-methoxypyridine followed by the introduction of a methanamine group. One common method is the bromination of 2-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-2-methoxypyridine is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-methoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carbonyl group, and the methanamine group can undergo reduction to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized derivatives. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(6-Bromo-2-methoxypyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: It is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have potential as therapeutic agents.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-2-methoxypyridin-3-yl)methanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: Similar structure but lacks the bromine atom, which affects its reactivity and applications.
(6-Bromopyridin-2-yl)methanamine:
2-Bromo-6-methylpyridine: Similar brominated pyridine but with a methyl group instead of a methanamine group.
Uniqueness
(6-Bromo-2-methoxypyridin-3-yl)methanamine is unique due to the combination of the bromine and methoxy groups on the pyridine ring. This combination provides a unique set of chemical properties, making it versatile for various chemical reactions and applications. Its ability to undergo substitution, oxidation, and coupling reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNZNQRYKOSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281438 |
Source
|
Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802489-58-2 |
Source
|
Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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